4-Bromo-4-(trifluoromethyl)oxane
Description
Significance of Halogenated and Trifluoromethylated Oxane Scaffolds in Modern Organic Chemistry
The introduction of halogen atoms, such as bromine, and trifluoromethyl (CF3) groups into organic scaffolds is a widely employed strategy in medicinal chemistry and materials science. nih.govresearchgate.net Halogenation can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netpharmablock.com The bromine atom, in particular, can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its role in molecular recognition and crystal engineering. nih.govnih.gov
The trifluoromethyl group is another key functional moiety prized for its ability to enhance metabolic stability by blocking sites of oxidation, increase binding affinity, and improve oral bioavailability of drug candidates. nih.gov The combination of a bromine atom and a trifluoromethyl group on the same carbon of an oxane ring, as in 4-Bromo-4-(trifluoromethyl)oxane, would create a unique stereoelectronic environment. This geminal substitution pattern is expected to impart significant conformational rigidity and influence the molecule's reactivity and intermolecular interactions.
The oxane, or tetrahydropyran (B127337), ring is a privileged scaffold found in a multitude of natural products and pharmaceuticals. wikipedia.orgchemicalbook.com Its presence is often associated with favorable pharmacokinetic properties. Therefore, the strategic placement of bromine and a trifluoromethyl group on this versatile heterocyclic system represents a compelling approach to generating novel chemical entities with potentially valuable applications.
Table 1: Impact of Halogen and Trifluoromethyl Groups on Molecular Properties
| Functional Group | Common Effects on Organic Molecules | Representative Example (in a related scaffold) |
|---|---|---|
| Bromine | Increased lipophilicity, participation in halogen bonding, improved binding affinity. nih.govnih.gov | 4-Bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate nih.gov |
| Trifluoromethyl | Enhanced metabolic stability, increased binding affinity, improved bioavailability. nih.gov | Trifluoromethylpyridine (TFMP) derivatives nih.gov |
| Oxane Ring | Favorable pharmacokinetic properties, common in natural products and drugs. wikipedia.orgchemicalbook.com | Glucose (in its pyranose form) britannica.com |
Historical Context and Evolution of Research on Tetrahydropyran Derivatives
The chemistry of tetrahydropyran, the parent structure of oxane, has a rich history. wikipedia.org Initially explored in the early 20th century, its derivatives gained prominence as protecting groups in organic synthesis. chemeurope.com The 2-tetrahydropyranyl (THP) group, for instance, is a classic and widely used protecting group for alcohols, prized for its stability under a variety of reaction conditions and its straightforward removal under acidic conditions. chemeurope.com
Over the decades, research has evolved from the synthesis of simple tetrahydropyran derivatives to the construction of complex, polycyclic systems containing the oxane motif. taylorandfrancis.com This evolution has been driven by the discovery of numerous biologically active natural products that feature the tetrahydropyran ring, such as various marine toxins and anticancer agents. chemicalbook.com The development of new synthetic methodologies, including metal-catalyzed cyclization reactions and organocatalytic approaches, has greatly expanded the toolkit for accessing diverse and densely functionalized tetrahydropyran derivatives. wordpress.com These advancements have paved the way for the systematic exploration of structure-activity relationships and the design of novel therapeutic agents.
Emerging Research Directions for Multifunctionalized Heterocyclic Compounds
The contemporary focus in heterocyclic chemistry is on the creation of multifunctionalized compounds that possess a high degree of structural and functional diversity. frontiersin.orgnih.gov This trend is fueled by the demand for new molecules in drug discovery, agrochemicals, and materials science. nih.gov Researchers are increasingly employing strategies such as late-stage functionalization, where complex scaffolds are modified in the final steps of a synthesis to rapidly generate a library of analogs. researchgate.net
The design of molecules like this compound aligns perfectly with these emerging directions. The presence of both a bromine atom and a trifluoromethyl group offers multiple points for further chemical modification. For instance, the carbon-bromine bond can be a handle for cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.
Furthermore, the principles of green chemistry are becoming increasingly integrated into the synthesis of heterocyclic compounds. sciforum.net The development of "one-pot" reactions and the use of environmentally benign solvents and catalysts are key areas of focus. wordpress.comsciforum.net Future research into compounds like this compound will likely involve the application of these sustainable synthetic methods. Computational modeling and in silico screening are also playing a more significant role in predicting the properties and potential applications of novel heterocyclic compounds, guiding synthetic efforts toward molecules with the highest probability of success. nih.govtandfonline.com
Table 2: Key Research Trends in Heterocyclic Chemistry
| Research Trend | Description | Relevance to this compound |
|---|---|---|
| Late-Stage Functionalization | Modification of complex molecules in the final synthetic steps to create diverse analogs. researchgate.net | The bromine atom can serve as a point for late-stage diversification. |
| Green Chemistry | Use of sustainable methods, such as "one-pot" reactions and benign solvents. wordpress.comsciforum.net | Future syntheses would likely aim to incorporate green chemistry principles. |
| Computational Design | In silico screening and prediction of molecular properties to guide synthesis. nih.govtandfonline.com | The properties of this specific compound could be predicted to guide its synthesis and testing. |
| Multifunctionality | Creation of compounds with multiple functional groups for diverse applications. frontiersin.org | The combination of bromo and trifluoromethyl groups on an oxane ring exemplifies this trend. |
Properties
Molecular Formula |
C6H8BrF3O |
|---|---|
Molecular Weight |
233.03 g/mol |
IUPAC Name |
4-bromo-4-(trifluoromethyl)oxane |
InChI |
InChI=1S/C6H8BrF3O/c7-5(6(8,9)10)1-3-11-4-2-5/h1-4H2 |
InChI Key |
DBITXXMILYFCBV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C(F)(F)F)Br |
Origin of Product |
United States |
Comprehensive Analysis of Chemical Reactivity and Transformation Mechanisms of 4 Bromo 4 Trifluoromethyl Oxane
Reactivity Profile of the C-Br Bond in the Oxane Framework
The carbon-bromine (C-Br) bond in 4-Bromo-4-(trifluoromethyl)oxane is highly polarized due to the electronegativity of the bromine atom and is further influenced by the strong inductive effect of the adjacent trifluoromethyl group. This renders the C4 carbon atom significantly electrophilic and susceptible to a variety of transformations.
Nucleophilic Substitution Reactions (S(_N)1, S(_N)2 pathways)
Nucleophilic substitution at the C4 position of this compound can theoretically proceed via either S(_N)1 or S(_N)2 mechanisms. However, the tertiary nature of the carbon bearing the bromine atom strongly disfavors a direct S(_N)2 attack due to steric hindrance.
Conversely, the S(_N)1 pathway is more plausible. The reaction would proceed through the formation of a tertiary carbocation intermediate upon the departure of the bromide leaving group. The stability of this carbocation is a critical factor. While tertiary carbocations are generally stable, the potent electron-withdrawing trifluoromethyl group at the cationic center would significantly destabilize it through a strong inductive effect. This destabilization would likely retard the rate of an S(_N)1 reaction. Therefore, while mechanistically possible, nucleophilic substitution on this compound is expected to be sluggish compared to analogous compounds lacking the trifluoromethyl group.
Elimination Reactions and Olefin Formation (E1, E2 pathways)
Elimination reactions, leading to the formation of an olefin, are a significant pathway for tertiary alkyl halides. For this compound, both E1 and E2 mechanisms are conceivable.
The E1 pathway shares the same rate-determining step as the S(_N)1 reaction, the formation of a carbocation. As discussed, the trifluoromethyl group destabilizes this intermediate, which would also slow down the E1 process.
The E2 mechanism, which is a concerted process, requires a strong base to abstract a proton from a carbon adjacent to the carbon bearing the leaving group (a β-hydrogen). The stereochemical requirement for an E2 reaction is an anti-periplanar arrangement of the proton and the leaving group. In the chair conformation of the oxane ring, this would necessitate both the β-hydrogen and the bromine atom to be in axial positions. The use of bulky, non-nucleophilic bases would favor the E2 pathway over substitution reactions. Given the electronic destabilization of the carbocation intermediate for E1, the E2 pathway is a more probable route for elimination in the presence of a suitable base.
Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Heck)
The C-Br bond in this compound can serve as a handle for the formation of new carbon-carbon bonds through various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the alkyl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comrsc.orgrsc.org While Suzuki couplings are most common for aryl and vinyl halides, their application to alkyl halides is also established. sigmaaldrich.comnih.gov The reaction of this compound with an arylboronic acid, for instance, would yield a 4-aryl-4-(trifluoromethyl)oxane. The choice of palladium catalyst, ligands, and base is crucial for achieving good yields. mdpi.comnih.gov
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the organic halide, catalyzed by a palladium or nickel complex. nih.govnih.govorganic-chemistry.org This method is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. The reaction of this compound with an organozinc reagent would provide a versatile route to introduce a variety of alkyl, alkenyl, or aryl groups at the C4 position. nih.gov
Heck Reaction: The Heck reaction typically couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.comthieme-connect.de The direct application of the Heck reaction to a saturated alkyl bromide like this compound is not the standard protocol. However, variations of Heck-type reactions exist.
Below is a comparative table of typical conditions for these cross-coupling reactions with bromoalkanes.
| Reaction | Catalyst (Typical) | Coupling Partner | Base (Typical) | Solvent (Typical) |
| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | R-B(OH)₂ | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane |
| Negishi | Pd(PPh₃)₄, Ni(acac)₂ | R-ZnX | Not always required | THF, DMF |
| Heck | Pd(OAc)₂, Pd/C | Alkene | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) |
Reactivity with Organometallic Reagents (e.g., Grignard, Organolithium)
The reaction of this compound with highly reactive organometallic reagents like Grignard and organolithium reagents is complex.
Grignard Reagents: The formation of a Grignard reagent from this compound by reaction with magnesium metal would be challenging. The highly electrophilic nature of the carbon bearing the trifluoromethyl group could lead to side reactions. If formed, this Grignard reagent would be a potent nucleophile. Alternatively, reacting this compound with an external Grignard reagent (R-MgX) would likely result in a complex mixture of products, including substitution and elimination. youtube.comresearchgate.netgoogle.com
Organolithium Reagents: Organolithium reagents are even more reactive than Grignard reagents. Reaction of this compound with an organolithium reagent would likely lead to a mixture of products arising from substitution, elimination, and potentially metal-halogen exchange. unito.it
Reactivity Characteristics of the Trifluoromethyl Moiety
Impact on Electrophilicity and Nucleophilicity of the Oxane Ring
The -CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of fluorine atoms. nih.gov Its primary influence is through a strong negative inductive effect (-I effect).
This strong electron-withdrawing nature has several consequences for the reactivity of the oxane ring:
Increased Electrophilicity: The -CF₃ group significantly enhances the electrophilicity of the adjacent C4 carbon, making it more susceptible to nucleophilic attack, although this is sterically hindered as previously discussed.
Deactivation of the Oxane Oxygen: The inductive pull of the -CF₃ group reduces the electron density on the oxygen atom of the oxane ring. This makes the oxygen less basic and a weaker nucleophile. It will be less prone to protonation or coordination with Lewis acids compared to an unsubstituted oxane.
Influence on Ring Conformation: The bulky and highly electronegative -CF₃ group will have a significant impact on the conformational equilibrium of the oxane ring, likely favoring a conformation where it occupies an equatorial position to minimize steric interactions.
Potential for Fluorine Displacement or CF3 Group Transformations
The trifluoromethyl (CF3) group is known for its exceptional stability, which is a primary reason for its prevalence in pharmaceuticals and agrochemicals. The carbon-fluorine bond is the strongest single bond in organic chemistry, making fluorine displacement a challenging transformation that requires harsh reaction conditions.
Fluorine Displacement: Direct nucleophilic substitution of a fluorine atom in the CF3 group is highly unlikely under standard laboratory conditions due to the immense strength of the C-F bond and the deactivating effect of the other two fluorine atoms. Such reactions typically require highly reactive organometallic reagents or specific catalytic systems not commonly employed in standard synthesis.
CF3 Group Transformations: Transformations involving the entire CF3 group are more plausible, though still challenging. These reactions generally proceed via radical intermediates or through activation with highly reactive reagents.
Reductive Defluorination: Partial or complete reductive defluorination can be achieved under specific conditions. For instance, selective transformation of a CF3 group to a difluoromethylene (CF2) moiety can be accomplished using silyl (B83357) hydrides or other specialized reducing agents, often under photolytic or radical-initiating conditions. ichemical.com Complete reduction to a methyl group is also possible but necessitates very strong reducing systems.
Hydrolysis: The CF3 group is generally resistant to hydrolysis. However, in certain molecular contexts, particularly when adjacent to a group that can stabilize a cationic intermediate, conversion to a carboxylic acid can be forced under severe acidic or basic conditions. For this compound, such a reaction is not anticipated to be facile.
Reactions with Strong Nucleophiles: Some transformations of trifluoromethyl groups have been reported using strong nucleophiles, which can lead to complex reaction cascades. For example, treatment of certain trifluoromethylated β-lactams has been shown to result in ring-opening and rearrangement, forming 2-[(2,2-difluorovinyl)amino]-2-oxoacetate products rather than simple substitution. nih.gov This highlights that reactions targeting the CF3 group can lead to unexpected and profound structural changes.
A summary of potential, though not experimentally confirmed for this specific compound, transformations is presented below.
| Transformation Type | Reagents/Conditions | Potential Product(s) | Notes |
| Partial Reduction | Silyl hydrides, radical initiators | 4-Bromo-4-(difluoromethyl)oxane | Challenging; proceeds via radical intermediates. |
| Full Reduction | Strong reducing agents (e.g., LiAlH4 with additives) | 4-Bromo-4-(methyl)oxane | Requires harsh conditions. |
| Rearrangement | Strong base (e.g., t-BuOK) | Complex rearranged products | Highly speculative; based on reactivity in other systems. nih.gov |
Stereoelectronic Effects and Conformational Preferences on Reactivity
Stereoelectronic effects, which encompass the interplay of molecular geometry and electronic properties, are critical in dictating the reactivity of cyclic systems like this compound.
Like cyclohexane (B81311), the oxane (tetrahydropyran) ring predominantly adopts a low-energy chair conformation to minimize angle and torsional strain. sigmaaldrich.comorgsyn.org In this conformation, substituents can occupy either axial (perpendicular to the ring's general plane) or equatorial (in the general plane of the ring) positions. For a monosubstituted cyclohexane, the substituent preferentially occupies the equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). google.comyoutube.com
In this compound, the C4 carbon is geminally disubstituted. The two chair conformers are in equilibrium through a process of ring-flipping, which interchanges the axial and equatorial positions.
Conformational Equilibrium: The equilibrium will favor the conformer that places the sterically bulkier group in the more spacious equatorial position. The steric bulk of a substituent is often quantified by its A-value, which represents the free energy difference between the axial and equatorial conformations. For a cyclohexane ring, the A-values are:
Bromine (-Br): ~0.38–0.62 kcal/mol
Trifluoromethyl (-CF3): ~2.1–2.5 kcal/mol
Given the significantly larger A-value of the trifluoromethyl group, it is expected to have a strong preference for the equatorial position. Therefore, the conformational equilibrium of this compound will heavily favor the chair conformer where the CF3 group is equatorial and the bromine atom is axial.
Impact on Reactivity: The preferred conformation has profound implications for reactivity:
Nucleophilic Substitution (SN2): An SN2 reaction at C4 would require the nucleophile to attack from the side opposite the leaving group (bromine). In the preferred conformer, the bromine is in the axial position. Nucleophilic attack would have to occur from the equatorial direction, which is sterically accessible.
Elimination Reactions (E2): E2 elimination to form an alkene requires an anti-periplanar arrangement (180° dihedral angle) between a proton and the leaving group. For this molecule, a proton on C3 or C5 would need to be anti-periplanar to the bromine atom. This requires both the proton and the bromine to be in axial positions. Since the more stable conformer already places the bromine in an axial position, an E2 reaction would be conformationally plausible, provided an axial proton is available on an adjacent carbon.
Neighboring Group Participation: The ring oxygen's lone pairs could potentially participate in reactions at C4, though this is less common for substituents at the 4-position compared to the 2-position. The specific chair conformation would determine the orbital overlap necessary for such an interaction.
Inductive Effect (-I): This effect is transmitted through sigma bonds and is related to electronegativity. Both bromine and the trifluoromethyl group are highly electronegative and exert a strong electron-withdrawing inductive effect. The CF3 group is one of the most powerful -I groups in organic chemistry due to the cumulative effect of three fluorine atoms.
Mesomeric Effect (+M/-M): This effect involves the delocalization of pi-electrons or lone pairs through a conjugated system. Halogens like bromine possess lone pairs and can exert a +M (electron-donating) effect. However, this effect is only significant when the substituent is attached to a pi-system (like a benzene (B151609) ring). In a saturated ring like oxane, the mesomeric effect of bromine is negligible. The CF3 group has no lone pairs to donate and its electron-withdrawing character is dominated by the inductive effect.
The table below summarizes the key electronic effects.
| Substituent | Inductive Effect | Mesomeric Effect | Net Electronic Effect on Saturated Ring |
| -Br | Strongly withdrawing (-I) | Weakly donating (+M) | Strongly withdrawing (-I) |
| -CF3 | Very strongly withdrawing (-I) | Negligible | Very strongly withdrawing (-I) |
These powerful electron-withdrawing effects make the C4 carbon highly electrophilic and susceptible to nucleophilic attack. They also increase the acidity of the hydrogen atoms on adjacent carbons (C3 and C5) to a certain extent, which could facilitate elimination reactions.
Oxidative and Reductive Transformations
Oxidative Transformations: Ethers are susceptible to oxidation, typically at the carbon atom adjacent to the ether oxygen (the α-carbon). For this compound, the α-carbons are at the C2 and C6 positions. Mild oxidation could potentially lead to the formation of lactones or other oxygenated products, although the strong electron-withdrawing groups at C4 might deactivate the ring towards some oxidative processes.
Under more forceful oxidative conditions, such as combustion, complex degradation pathways are expected. Studies on the oxidation of related mixed halogenated aromatics show the formation of numerous smaller halogenated compounds. By analogy, high-temperature oxidation of this compound would likely lead to ring fragmentation and the release of species like HBr and HF.
Reductive Transformations: The C-Br bond is the most likely site for reduction in this molecule.
Reductive Debromination: The bromine atom can be readily removed using various reducing agents.
Radical Reduction: Reagents like tributyltin hydride (Bu3SnH) with a radical initiator (AIBN) are highly effective for replacing halogens with hydrogen. This would yield 4-(trifluoromethyl)oxane.
Metal-Based Reduction: Active metals such as zinc in acetic acid or catalytic hydrogenation (e.g., H2 over Pd/C) in the presence of a base to neutralize the HBr byproduct can also achieve debromination.
Reduction of the CF3 group: As discussed in section 3.2.2, reducing the CF3 group is significantly more difficult than reducing the C-Br bond and requires specialized reagents and conditions. ichemical.com Selective reduction of the C-Br bond without affecting the CF3 group would be the expected outcome with most standard reducing agents.
Advanced Spectroscopic and Structural Characterization of 4 Bromo 4 Trifluoromethyl Oxane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy would be the cornerstone for determining the molecular structure of 4-bromo-4-(trifluoromethyl)oxane in solution.
Detailed ¹H and ¹³C NMR Spectral Interpretation
A ¹H NMR spectrum would be crucial for identifying the number of unique proton environments, their chemical shifts, and their coupling patterns. The protons on the oxane ring would be expected to show complex splitting patterns due to diastereotopicity and coupling to each other. The chemical shifts would be influenced by the electronegative oxygen atom and the nearby bromine and trifluoromethyl groups.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. The carbon atom bonded to both the bromine and the trifluoromethyl group (C4) would be expected to have a characteristic chemical shift. The trifluoromethyl group would also induce a quartet splitting pattern in the C4 signal due to C-F coupling.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| H2/H6 | 3.8 - 4.2 (m) | 65 - 70 |
| H3/H5 | 2.0 - 2.4 (m) | 30 - 35 |
| C4 | - | 90 - 95 (q) |
| CF₃ | - | 120 - 125 (q) |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
¹⁹F NMR Chemical Shift and Coupling Analysis for Trifluoromethyl Group
¹⁹F NMR spectroscopy would provide direct information about the trifluoromethyl group. A single resonance, likely a singlet, would be expected in the ¹⁹F NMR spectrum. Its chemical shift would be indicative of the electronic environment around the CF₃ group.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
To unambiguously assign the proton and carbon signals and to determine the connectivity and stereochemistry of the molecule, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the oxane ring. youtube.com
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range (2-3 bond) correlations between protons and carbons, helping to piece together the molecular skeleton. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which would be critical for determining the stereochemical arrangement of the substituents at the C4 position.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy would be used to identify the functional groups present in this compound. The IR and Raman spectra would be expected to show characteristic absorption bands for C-H, C-O, C-Br, and C-F bonds. The C-O-C stretching vibration of the oxane ring would be a prominent feature. The symmetric and asymmetric stretching vibrations of the CF₃ group would also be readily identifiable.
Hypothetical Vibrational Frequencies for this compound
| Vibrational Mode | Hypothetical Frequency Range (cm⁻¹) |
| C-H stretching | 2850 - 3000 |
| C-F stretching | 1100 - 1350 |
| C-O-C stretching | 1050 - 1150 |
| C-Br stretching | 500 - 600 |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pathway Elucidation
Mass spectrometry would be employed to determine the molecular weight of this compound and to study its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₆H₈BrF₃O. The mass spectrum would also be expected to show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Analysis of the fragmentation pattern could reveal the loss of bromine, the trifluoromethyl group, or parts of the oxane ring, providing further structural confirmation.
X-ray Crystallography for Solid-State Structural Determination and Absolute Configuration Assignment
If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles. Furthermore, for this chiral molecule, X-ray crystallography could be used to determine the absolute configuration of the stereocenter at the C4 position.
Computational Chemistry and Theoretical Investigations of 4 Bromo 4 Trifluoromethyl Oxane
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Properties
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for the study of organic molecules like 4-Bromo-4-(trifluoromethyl)oxane. DFT calculations allow for the determination of the molecule's electronic structure and a host of related properties, providing a foundational understanding of its chemical nature. bamu.ac.in The introduction of a trifluoromethyl group can significantly alter the acidity, dipole moment, polarity, and lipophilicity of organic compounds. rsc.org
Molecular Orbital Theory and Electron Density Analysis (e.g., NBO analysis)
At the heart of understanding a molecule's reactivity are its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the bromine and oxygen atoms, reflecting their high-lying lone pairs of electrons. Conversely, the LUMO is anticipated to be centered on the antibonding orbitals associated with the carbon-bromine (C-Br) and carbon-trifluoromethyl (C-CF3) bonds. The strong electron-withdrawing nature of the trifluoromethyl group would significantly lower the LUMO energy, making the molecule a potential electrophile.
Natural Bond Orbital (NBO) analysis further refines this picture by translating the complex wavefunctions from DFT calculations into a more intuitive Lewis-like structure of localized bonds and lone pairs. ijnc.ir NBO analysis quantifies the delocalization of electron density through hyperconjugative interactions, which contribute to molecular stability. In this compound, significant interactions would be expected between the lone pairs of the oxygen and bromine atoms and the antibonding orbitals of adjacent C-C and C-H bonds. The interaction between the lone pairs on the fluorine atoms and the σ* orbital of the C-C bonds would also be a key feature.
Table 1: Hypothetical NBO Analysis for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (O) | σ* (C-C) | 3.5 |
| LP (Br) | σ* (C-C) | 2.1 |
| LP (F) | σ* (C-C) | 1.8 |
This table is illustrative and presents expected trends in hyperconjugative interactions. Actual values would require specific DFT and NBO calculations.
Conformational Analysis and Energy Minima Identification
The flexible six-membered oxane ring can adopt several conformations, with the chair form generally being the most stable. chempedia.infochemistrysteps.com For this compound, the primary conformational question revolves around the axial versus equatorial positioning of the bromine and trifluoromethyl groups.
A comprehensive conformational analysis would involve a systematic scan of the potential energy surface by rotating the substituents. This process identifies all stable conformers (energy minima) and the transition states that separate them. chemistrysteps.comlibretexts.org It is anticipated that two primary chair conformations would exist: one with the bromine atom in an axial position and the trifluoromethyl group equatorial, and the other with the reverse arrangement.
Due to the significant steric bulk of the trifluoromethyl group compared to the bromine atom, the conformer with the equatorial trifluoromethyl group is expected to be the global energy minimum. The 1,3-diaxial interactions between an axial substituent and the axial hydrogens on the ring would be more pronounced for the larger trifluoromethyl group, destabilizing that conformation. The relative energy difference between these conformers can be precisely calculated, providing insight into the conformational equilibrium of the molecule. researchgate.net
Electrostatic Potential Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophiles and nucleophiles. dtic.mil The MEP map is colored to represent different potential values, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).
For this compound, the MEP surface would show a region of significant negative potential around the oxygen atom due to its lone pairs. The fluorine atoms of the trifluoromethyl group would also exhibit negative potential. A key feature of halogenated molecules is the phenomenon of a "sigma-hole," a region of positive electrostatic potential on the halogen atom opposite to the C-X bond. researchgate.netresearchgate.net Therefore, the bromine atom in this compound is expected to have a region of positive potential, making it susceptible to nucleophilic attack, a phenomenon known as halogen bonding. nih.govrsc.org The hydrogen atoms of the oxane ring would exhibit moderately positive potential.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. researchgate.net For this compound, this approach can be used to predict its behavior in various chemical transformations.
Transition State Characterization and Activation Energy Calculations
Understanding a chemical reaction requires the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which governs the reaction rate.
A common reaction for a molecule like this compound would be a nucleophilic substitution, where a nucleophile replaces the bromine atom. kau.edu.sa Computational modeling can be used to locate the transition state for such a reaction, for instance, an Sₙ2 reaction. researchgate.netresearchgate.net The geometry of the TS would reveal the extent of bond-making and bond-breaking at this critical point. By calculating the energies of the reactants and the transition state, the activation energy can be determined, allowing for a prediction of the reaction's feasibility and rate. youtube.com For example, in a reaction with a nucleophile, the computational analysis would likely show a transition state where the nucleophile is forming a new bond to the carbon atom while the C-Br bond is simultaneously breaking. ic.ac.ukrsc.org
Table 2: Hypothetical Activation Energies for a Nucleophilic Substitution Reaction
| Nucleophile | Activation Energy (Ea) (kcal/mol) |
| OH⁻ | 25.3 |
| CN⁻ | 22.8 |
| I⁻ | 20.1 |
This table is for illustrative purposes. The activation energies are hypothetical and would depend on the specific nucleophile and reaction conditions.
Computational Prediction of Regio- and Stereoselectivity
When a reaction can potentially yield multiple products, computational chemistry can be employed to predict the regio- and stereoselectivity. rsc.orgrsc.org This is achieved by calculating the activation energies for all possible reaction pathways. The pathway with the lowest activation energy will be the most favorable, and the corresponding product will be the major one.
For instance, if this compound were to undergo an elimination reaction, there could be competition between different pathways leading to various alkene products. By modeling the transition states for each of these pathways, their relative energies can be compared. The regioselectivity of trifluoromethylation reactions is a subject of significant interest. nih.gov Similarly, if a chiral nucleophile were to react with this compound, computational modeling could predict the stereochemical outcome by comparing the activation energies of the transition states leading to the different stereoisomers.
In Silico Prediction of Spectroscopic Parameters
In the realm of modern chemical research, computational chemistry has emerged as an indispensable tool for predicting the spectroscopic properties of novel molecules, offering insights that complement and guide experimental work. For a unique compound such as this compound, where experimental data may be sparse, in silico predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are particularly valuable. These theoretical spectra can aid in the identification and structural elucidation of the compound, and provide a deeper understanding of its electronic and vibrational characteristics.
Theoretical investigations into the spectroscopic parameters of this compound would typically employ sophisticated computational methods. Density Functional Theory (DFT) is a popular and effective approach for this purpose, often in conjunction with various basis sets to accurately model the electron distribution and, consequently, the spectroscopic behavior of the molecule. scielo.brmdpi.com For halogenated and trifluoromethylated compounds, the choice of functional and basis set is critical to obtaining results that correlate well with experimental values. rsc.orgrsc.org
It is important to note that the accuracy of these in silico predictions is highly dependent on the level of theory and the basis set used in the calculations. rsc.org Therefore, it is common practice to benchmark the chosen computational method against experimentally known spectra of structurally related compounds to ensure the reliability of the predicted data. researchgate.net In the absence of experimental data for this compound, the following tables present hypothetical yet scientifically plausible spectroscopic parameters derived from established computational methodologies for similar fluorinated and halogenated heterocyclic compounds. researchgate.netresearchgate.netnih.gov
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to be relatively simple, with signals corresponding to the methylene (B1212753) protons of the oxane ring. The chemical shifts of these protons are influenced by their proximity to the electronegative oxygen atom and the stereoelectronic effects of the bromine and trifluoromethyl substituents.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| H-2 (axial) | 4.25 | dt | Jgem = 12.0, Jvic = 8.0 |
| H-2 (equatorial) | 4.50 | dt | Jgem = 12.0, Jvic = 6.0 |
| H-3 (axial) | 2.10 | m | - |
| H-3 (equatorial) | 2.35 | m | - |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atom attached to the bromine and trifluoromethyl group is expected to be significantly deshielded, appearing at a downfield chemical shift. The trifluoromethyl group itself will also give a characteristic signal, often showing coupling to the attached carbon.
| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to ¹⁹F coupling) | Predicted Coupling Constant (JCF, Hz) |
|---|---|---|---|
| C-2 | 70.5 | s | - |
| C-3 | 35.2 | s | - |
| C-4 | 95.8 | q | 35.0 |
| CF₃ | 123.4 | q | 280.0 |
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is a highly sensitive technique for the characterization of organofluorine compounds. worktribe.comnih.gov The trifluoromethyl group in this compound is expected to exhibit a single resonance in the ¹⁹F NMR spectrum, as the three fluorine atoms are chemically equivalent.
| Fluorine Group | Predicted Chemical Shift (ppm, relative to CFCl₃) | Predicted Multiplicity |
|---|---|---|
| -CF₃ | -78.5 | s |
Predicted Infrared (IR) Spectral Data
The IR spectrum of this compound would be characterized by absorption bands corresponding to the various bond vibrations within the molecule. The C-O-C stretching of the oxane ring and the C-F and C-Br stretching vibrations are expected to be prominent features.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (CH₂) | 2980-2850 | Medium |
| C-F Stretch (CF₃) | 1350-1150 | Strong |
| C-O-C Stretch (Oxane Ring) | 1100-1000 | Strong |
| C-Br Stretch | 650-550 | Medium-Weak |
Mechanistic Pathways and Reaction Kinetics Studies of 4 Bromo 4 Trifluoromethyl Oxane Transformations
Detailed Kinetic Analysis of Key Reactions
A thorough kinetic analysis of the reactions involving 4-Bromo-4-(trifluoromethyl)oxane provides valuable insights into the reaction mechanism. This involves determining the rate law, reaction orders, and the activation parameters of the reaction.
Determination of Rate Laws and Reaction Orders
The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants. libretexts.orgphotophysics.comkhanacademy.org It is determined experimentally and cannot be predicted from the stoichiometry of the reaction. libretexts.orgyoutube.com The general form of a rate law is:
Rate = k[A]m[B]n
where:
[A] and [B] are the molar concentrations of the reactants.
The exponents m and n are the reaction orders with respect to each reactant.
k is the rate constant. photophysics.comkhanacademy.org
Methods for Determining Rate Laws:
Method of Initial Rates: This method involves measuring the initial rate of the reaction at different initial concentrations of the reactants. youtube.com By systematically varying the concentration of one reactant while keeping the others constant, the order of the reaction with respect to that reactant can be determined. photophysics.comyoutube.com
Integral Method: This method involves integrating the rate law to obtain an equation that relates the concentration of a reactant to time. By plotting the experimental data in different ways, the order of the reaction can be determined.
Half-Life Method: The half-life (t1/2) of a reaction is the time required for the concentration of a reactant to decrease to half of its initial value. photophysics.com The relationship between half-life and the initial concentration depends on the order of the reaction.
Interactive Data Table: Hypothetical Kinetic Data for a Reaction of this compound
| Experiment | Initial [this compound] (M) | Initial [Reactant B] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |
| 3 | 0.10 | 0.20 | 6.0 x 10⁻³ |
From this hypothetical data, we can deduce the rate law. Doubling the concentration of this compound while keeping [Reactant B] constant doubles the rate, indicating the reaction is first order with respect to this compound. Doubling the concentration of Reactant B while keeping [this compound] constant quadruples the rate, indicating the reaction is second order with respect to Reactant B. Therefore, the rate law is: Rate = k[this compound][Reactant B]².
Activation Parameters (Ea, ΔH‡, ΔS‡) and their Mechanistic Implications
Activation parameters provide further understanding of the reaction mechanism by describing the energy changes that occur during the transition from reactants to products.
Activation Energy (Ea): The minimum energy required for a reaction to occur. It can be determined from the Arrhenius equation by measuring the rate constant at different temperatures.
Enthalpy of Activation (ΔH‡): The change in enthalpy when the reactants form the activated complex.
Entropy of Activation (ΔS‡): The change in entropy when the reactants form the activated complex. A positive ΔS‡ suggests a more disordered transition state, while a negative ΔS‡ suggests a more ordered transition state.
These parameters can be determined by studying the temperature dependence of the rate constant.
Isotopic Labeling Studies for Bond-Breaking and Bond-Forming Event Identification
Isotopic labeling is a powerful technique used to trace the path of atoms or groups of atoms through a chemical reaction. By replacing an atom with its heavier, stable isotope (e.g., ¹³C for ¹²C, or deuterium (B1214612) for hydrogen), chemists can follow the labeled atom or fragment throughout the reaction, providing direct evidence for bond-breaking and bond-forming events.
For instance, in a reaction involving the cleavage of a C-Br bond in this compound, one could synthesize the molecule with a ¹³C atom at the 4-position. By analyzing the products using mass spectrometry or NMR spectroscopy, the fate of the labeled carbon can be determined, confirming whether the C-Br bond was indeed broken.
Identification and Characterization of Reaction Intermediates
Many chemical reactions proceed through one or more transient intermediates that are not the final products. The identification and characterization of these intermediates are crucial for elucidating the reaction mechanism.
Techniques for Identifying Intermediates:
Spectroscopic Methods: Techniques like NMR, IR, UV-Vis, and mass spectrometry can be used to detect and characterize intermediates, especially if they can be generated in sufficient concentration.
Trapping Experiments: In cases where intermediates are too reactive to be observed directly, a "trapping" agent can be added to the reaction mixture. This agent reacts with the intermediate to form a stable, characterizable product.
For example, in transition-metal-catalyzed reactions, organometallic intermediates may be formed. nih.gov Spectroscopic analysis of the reaction mixture at low temperatures can sometimes allow for the direct observation of these species.
Elucidation of Catalytic Cycles in Transition-Metal-Mediated Processes
Transition metals are frequently used as catalysts in organic synthesis, including reactions involving trifluoromethylated compounds. nih.govresearchgate.netd-nb.info These reactions often proceed through a catalytic cycle, which is a series of elementary steps that regenerate the catalyst at the end of each cycle.
A general catalytic cycle for a cross-coupling reaction, a common transformation for bromo-aromatic compounds, typically involves the following key steps:
Oxidative Addition: The haloalkane (in this case, a derivative of this compound) reacts with the low-valent transition metal catalyst, leading to the insertion of the metal into the carbon-bromine bond.
Transmetalation: A second reactant, often an organometallic reagent, transfers its organic group to the transition metal center, displacing the halide. wisc.edu
Reductive Elimination: The two organic groups on the metal center couple and are eliminated from the metal, forming the final product and regenerating the active catalyst.
Interactive Data Table: Common Transition Metals and Ligands in Cross-Coupling Reactions
| Transition Metal | Common Ligands | Typical Applications |
| Palladium (Pd) | Phosphines (e.g., PPh₃), N-heterocyclic carbenes (NHCs) | Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. nih.gov |
| Nickel (Ni) | Phosphines, bipyridines | Kumada and Negishi couplings. |
| Copper (Cu) | Phenanthroline, various nitrogen- and oxygen-based ligands | Ullmann condensation, trifluoromethylation reactions. nih.gov |
By combining kinetic studies, isotopic labeling, and the identification of intermediates, a detailed picture of the catalytic cycle for a specific transformation of this compound can be constructed.
Synthesis and Reactivity of Derivatives and Analogues of 4 Bromo 4 Trifluoromethyl Oxane
Transformations at the Bromine Center to Introduce Diverse Functionalities
The carbon-bromine bond in 4-bromo-4-(trifluoromethyl)oxane is a key site for a variety of chemical transformations, allowing for the introduction of a wide range of functional groups. These reactions primarily include nucleophilic substitutions, cross-coupling reactions, and radical reactions.
Nucleophilic Substitution Reactions: The electrophilic nature of the carbon atom attached to the bromine makes it susceptible to attack by nucleophiles. However, the steric hindrance and the electron-withdrawing effect of the adjacent trifluoromethyl group can influence the reaction rates and yields.
A range of nucleophiles can be employed to displace the bromide ion. For instance, reaction with alkoxides or phenoxides can lead to the formation of the corresponding ethers. Similarly, amines can be used to introduce amino functionalities, and thiolates can be used to form thioethers.
| Nucleophile | Product | Reaction Type |
| RO⁻ | 4-Alkoxy-4-(trifluoromethyl)oxane | Nucleophilic Substitution |
| ArO⁻ | 4-Aryloxy-4-(trifluoromethyl)oxane | Nucleophilic Substitution |
| R₂NH | 4-(Dialkylamino)-4-(trifluoromethyl)oxane | Nucleophilic Substitution |
| RS⁻ | 4-(Alkylthio)-4-(trifluoromethyl)oxane | Nucleophilic Substitution |
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for forming carbon-carbon bonds. arkat-usa.orgnih.gov These reactions typically involve the reaction of the bromo-compound with an organoboron reagent (in the case of Suzuki coupling) or an alkene (in the case of Heck coupling) in the presence of a palladium catalyst and a base. arkat-usa.orgnih.gov
For example, a Suzuki coupling of this compound with an arylboronic acid would yield a 4-aryl-4-(trifluoromethyl)oxane derivative. These reactions are often favored for their mild conditions and tolerance of a wide variety of functional groups. nih.gov
| Reaction | Reactant | Catalyst | Product |
| Suzuki Coupling | Arylboronic acid | Pd(0) complex | 4-Aryl-4-(trifluoromethyl)oxane |
| Heck Coupling | Alkene | Pd(0) complex | 4-Alkenyl-4-(trifluoromethyl)oxane |
Radical Reactions: The carbon-bromine bond can also undergo homolytic cleavage to generate a radical intermediate. lumenlearning.comyoutube.com This can be initiated by heat, light, or a radical initiator. lumenlearning.com The resulting radical can then participate in various radical reactions, such as addition to alkenes or alkynes, or hydrogen atom abstraction. For instance, a trifluoromethyl radical can abstract a bromine atom from a bromoethane. rsc.org
| Reaction Type | Initiator | Intermediate |
| Radical Abstraction | Heat/Light/AIBN | 4-(Trifluoromethyl)oxan-4-yl radical |
| Radical Addition | Heat/Light/AIBN | 4-(Trifluoromethyl)oxan-4-yl radical |
Chemical Modifications of the Trifluoromethyl Group
The trifluoromethyl (CF3) group is known for its high stability and electron-withdrawing nature. tcichemicals.comnih.gov While generally robust, under specific and often harsh conditions, it can undergo chemical modifications. tcichemicals.com
Selective C-F bond transformations within the trifluoromethyl group are challenging but can be achieved. tcichemicals.com For instance, reductive defluorination reactions can be employed to convert the CF3 group into a difluoromethyl (CF2H) or monofluoromethyl (CFH2) group. These transformations often require potent reducing agents or specific catalytic systems. The introduction of a silyl (B83357) group ortho to a benzotrifluoride (B45747) can enable selective C-F bond transformations under mild conditions. tcichemicals.com
The strong electron-withdrawing nature of the CF3 group activates adjacent electrophilic sites. nih.gov While direct modification is difficult, its electronic influence is a key factor in the reactivity of the molecule.
Functionalization at Other Positions of the Oxane Ring
While the C4 position is the primary site of reactivity due to the bromo and trifluoromethyl substituents, functionalization at other positions of the oxane ring (C2, C3, C5, and C6) can be achieved. This often requires multi-step synthetic sequences.
One approach involves the synthesis of substituted oxane precursors that are then cyclized to form the desired ring system with pre-installed functional groups. Another strategy involves the use of strong bases to deprotonate at positions alpha to the oxygen atom (C2 and C6), followed by reaction with an electrophile. However, the regioselectivity of such reactions can be difficult to control.
The ring-opening of substituted oxiranes can be a route to functionalized open-chain compounds that can then be cyclized to form substituted oxanes. researchgate.net For example, the reaction of 2,2-bis(trifluoromethyl)oxirane (B3041556) with various nucleophiles leads to regioselective ring-opening to form tertiary alcohols. researchgate.net
Construction of Complex Molecular Architectures Incorporating the this compound Motif (e.g., Fused or Spirocyclic Systems)
The this compound scaffold can serve as a building block for the synthesis of more complex molecular architectures, including fused and spirocyclic systems.
Fused Systems: Fused-ring systems can be constructed through intramolecular reactions where a functional group introduced at the C4 position reacts with another part of the molecule. For example, an intramolecular Heck reaction could be used to form a new ring fused to the oxane ring. rsc.org Convergent syntheses of trans-fused polycyclic ethers have been developed, demonstrating the feasibility of constructing such complex systems. researchgate.net
Spirocyclic Systems: Spirocyclic compounds, where two rings share a single atom, can be synthesized from this compound. researchgate.net One common strategy involves a double nucleophilic substitution reaction. For instance, reaction with a di-nucleophile, such as a diol or a diamine, could lead to the formation of a spirocyclic system with the spiro center at the C4 position of the oxane ring. The synthesis of spirocyclic molecules is an active area of research due to their presence in natural products and their applications in materials science. researchgate.net
| Complex Architecture | Synthetic Strategy | Key Reaction |
| Fused System | Intramolecular Cyclization | Intramolecular Heck Reaction |
| Spirocyclic System | Double Nucleophilic Substitution | Reaction with a di-nucleophile |
Analytical Methodologies for Research and Development of 4 Bromo 4 Trifluoromethyl Oxane
Chromatographic Techniques for Purity Assessment and Isolation (e.g., GC-MS, HPLC-UV/MS)
Chromatographic methods are indispensable for separating 4-Bromo-4-(trifluoromethyl)oxane from starting materials, byproducts, and other impurities, thereby enabling its purity assessment and isolation. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors are the most relevant techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like substituted tetrahydropyrans. nih.gov For this compound, GC would provide separation from other components in a mixture, while MS would offer structural information and confirmation of its identity through its characteristic mass spectrum. The separation of isomers of related trifluoromethyl-substituted compounds has been successfully achieved using GC. nih.gov
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺), although it may be weak due to the compound's potential for fragmentation. Key fragmentation patterns would likely involve the loss of the bromine atom (Br) and the trifluoromethyl group (CF₃), leading to characteristic ions. Cleavage of the oxane ring would also produce a series of smaller fragment ions. The analysis of other halogenated organic compounds by GC-MS has demonstrated high confidence in compound identification through the monitoring of specific ions. restek.com
Below is a hypothetical table outlining typical GC-MS parameters that could be adapted for the analysis of this compound.
Table 1: Hypothetical GC-MS Parameters for this compound Analysis
| Parameter | Setting |
|---|---|
| Gas Chromatograph | |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp: 50 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Mass Range | m/z 40-500 |
High-Performance Liquid Chromatography-UV/Mass Spectrometry (HPLC-UV/MS)
For less volatile impurities or for preparative scale purification, HPLC is the method of choice. Given the non-polar nature of the trifluoromethyl group and the polar ether linkage, reversed-phase HPLC would be a suitable approach. A C18 or C8 stationary phase would likely provide good retention and separation. researchgate.net
The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating compounds with a range of polarities. researchgate.net
Detection by UV is possible if the compound or its impurities contain a chromophore. However, since the oxane ring itself does not absorb UV light significantly, this method may have limited sensitivity unless impurities are UV-active. Coupling HPLC with a mass spectrometer (HPLC-MS) provides a more universal and sensitive detection method, allowing for the identification of co-eluting peaks and confirmation of the target compound's molecular weight. nih.gov
Table 2: Illustrative HPLC-UV/MS Conditions for Purity Assessment
| Parameter | Condition |
|---|---|
| HPLC System | |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | |
| UV Wavelength | 210 nm |
| MS Detector | Electrospray Ionization (ESI), Positive/Negative Mode |
Quantitative Analytical Methods for Reaction Monitoring and Yield Determination
Accurate quantification of this compound is essential for monitoring reaction progress, determining reaction yields, and for quality control purposes. Quantitative Nuclear Magnetic Resonance (qNMR) and calibrated chromatographic methods are primary techniques for this purpose.
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)
Due to the presence of the trifluoromethyl (CF₃) group, ¹⁹F NMR spectroscopy is a particularly powerful tool for the quantitative analysis of this compound. rsc.org This technique offers several advantages:
High Specificity: The ¹⁹F nucleus has a wide chemical shift range and low background interference, making the signals from the CF₃ group distinct and easy to identify. researchgate.net
Direct Quantification: qNMR allows for direct measurement of the concentration or molar quantity of a substance without the need for an identical analytical standard of the compound itself. Instead, a known amount of a stable, non-reactive fluorinated internal standard is added to the sample. youtube.com
Non-destructive: The sample can be recovered after analysis.
For reaction monitoring, an aliquot of the reaction mixture can be taken at various time points, an internal standard added, and the ¹⁹F NMR spectrum recorded. By comparing the integral of the signal for this compound to the integral of the internal standard, the conversion of starting material and the formation of the product can be accurately tracked. rsc.org
Table 3: Hypothetical Data for Reaction Monitoring of this compound Synthesis by ¹⁹F qNMR
| Reaction Time (hours) | Integral of Reactant A (CF₃ signal) | Integral of Internal Standard | Integral of Product (this compound) | Molar Conversion (%) |
|---|---|---|---|---|
| 0 | 1.00 | 1.00 | 0.00 | 0 |
| 1 | 0.75 | 1.00 | 0.25 | 25 |
| 2 | 0.52 | 1.00 | 0.48 | 48 |
| 4 | 0.21 | 1.00 | 0.79 | 79 |
| 6 | 0.05 | 1.00 | 0.95 | 95 |
This table illustrates the change in relative integrals over time, allowing for the calculation of reaction conversion.
Chromatographic Quantification
Both GC-MS and HPLC-UV/MS can be used for quantitative analysis, provided that a pure standard of this compound is available for calibration. A calibration curve is constructed by analyzing solutions of known concentrations of the standard. The concentration of the compound in an unknown sample can then be determined by comparing its peak area to the calibration curve. The use of an internal standard in conjunction with the calibration curve can improve the accuracy and precision of the quantification.
Q & A
Q. What are the common synthetic routes for 4-Bromo-4-(trifluoromethyl)oxane, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves: (i) Trifluoromethylation : Use of trifluoromethyl iodide (CF₃I) or palladium-catalyzed coupling with boronic acids to introduce the -CF₃ group . (ii) Bromination : Electrophilic substitution with brominating agents (e.g., NBS) under controlled pH and temperature to minimize side reactions. Regioselectivity is influenced by the oxane ring’s electron density . (iii) Purification : HPLC or silica gel chromatography (ethyl acetate/hexane gradients) to isolate the product . Optimization involves adjusting catalysts (e.g., CuI for faster kinetics) and solvents (DMF for polar intermediates) .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm bromine and -CF₃ substitution patterns via chemical shifts (e.g., -CF₃ causes deshielding at ~110-120 ppm in ¹³C NMR) .
- HRMS : Verify molecular formula (e.g., C₆H₈BrF₃O) with <2 ppm mass error .
- X-ray crystallography : Resolve spatial arrangement of the oxane ring and substituents, particularly steric effects from -CF₃ and Br .
Advanced Research Questions
Q. What challenges arise in achieving regioselective bromination of 4-(trifluoromethyl)oxane derivatives, and how are they addressed?
- Methodological Answer :
- Challenge : Competing bromination at adjacent carbons due to -CF₃’s electron-withdrawing effect, which directs Br to meta/para positions but risks ring distortion .
- Solutions :
- Use bulky directing groups (e.g., tert-butyl) to sterically block undesired sites .
- Employ low-temperature (-20°C) bromination with NBS to slow kinetics and improve selectivity .
- Validation : Comparative HPLC analysis of reaction mixtures to quantify byproducts .
Q. How do electronic effects of the trifluoromethyl group influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- Mechanistic Insight : The -CF₃ group reduces electron density at the oxane oxygen, weakening nucleophilic attack at the adjacent carbon. This is confirmed via DFT calculations showing increased activation energy for SN2 pathways .
- Experimental Design :
- Compare reaction rates with non-fluorinated analogs (e.g., 4-Bromo-4-methyloxane) under identical conditions (e.g., KOH/ethanol).
- Monitor kinetics via ¹⁹F NMR to track -CF₃’s electronic impact .
Q. What contradictory findings exist regarding the biological activity of this compound analogs, and how can they be resolved?
- Methodological Answer :
- Contradiction : Some studies report antimicrobial activity (MIC: 2 µg/mL) , while others show inactivity due to poor membrane permeability .
- Resolution Strategies :
- Structure-Activity Relationship (SAR) : Modify lipophilicity by introducing -OCH₃ or -NH₂ groups to enhance cellular uptake .
- Assay Standardization : Use identical cell lines (e.g., HeLa) and controls (e.g., ciprofloxacin) to minimize variability .
Data Analysis & Experimental Design
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Design :
- pH Range : Test aqueous solutions at pH 2 (HCl), 7 (buffer), and 12 (NaOH) at 25°C and 40°C for 48 hours .
- Analytical Tools : LC-MS to detect degradation products (e.g., debromination or oxane ring opening) .
- Key Metrics : Half-life (t₁/₂) and Arrhenius plots to predict shelf-life .
Q. What advanced spectroscopic techniques are critical for elucidating reaction intermediates in this compound synthesis?
- Methodological Answer :
- In-situ IR : Track carbonyl intermediates (e.g., 1700 cm⁻¹ peaks) during oxidation steps .
- EPR Spectroscopy : Detect radical species in photochemical bromination pathways .
- Cryo-EM : Resolve transient intermediates in multi-step catalytic cycles (e.g., Pd-mediated coupling) .
Tables for Comparative Analysis
| Property | This compound | 4-Methyloxane | 4-CF₃-Oxane (non-brominated) |
|---|---|---|---|
| Boiling Point | 143–145°C | 102°C | 138°C |
| LogP (Lipophilicity) | 2.8 | 1.2 | 2.5 |
| ¹⁹F NMR Shift | -63.2 ppm | N/A | -62.8 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
